molecular formula C20H26O3 B3936768 1-[4-(2-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene

1-[4-(2-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene

Cat. No. B3936768
M. Wt: 314.4 g/mol
InChI Key: YAOSLCJFVXWQHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene, also known as BAY 41-2272, is a chemical compound that belongs to the class of benzene derivatives. It was first synthesized in the late 1990s and has since been extensively studied for its potential applications in scientific research.

Mechanism of Action

1-[4-(2-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene 41-2272 works by binding to the heme group of sGC, which stimulates the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that promotes vasodilation and other physiological responses.
Biochemical and Physiological Effects:
1-[4-(2-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene 41-2272 has been shown to have a number of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle in the gastrointestinal tract and airways. It has also been found to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1-[4-(2-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene 41-2272 in lab experiments is its high potency and selectivity for sGC, which allows for precise control of cGMP signaling. However, its relatively short half-life and susceptibility to degradation by phosphodiesterases may limit its use in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 1-[4-(2-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene 41-2272. One area of focus is the development of more stable and selective sGC activators that can be used in a wider range of experimental settings. Another potential application is in the treatment of various cardiovascular and neurological disorders, such as hypertension, heart failure, and stroke. Additionally, further research is needed to elucidate the precise mechanisms underlying the neuroprotective effects of 1-[4-(2-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene 41-2272 and to explore its potential as a therapeutic agent for traumatic brain injury and other neurological conditions.

Scientific Research Applications

1-[4-(2-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene 41-2272 has been found to have a wide range of applications in scientific research. One of its primary uses is as a potent activator of soluble guanylyl cyclase (sGC), an enzyme that plays a key role in the regulation of various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release.

properties

IUPAC Name

1-[4-(2-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-4-21-19-9-5-6-10-20(19)23-14-8-7-13-22-18-12-11-16(2)15-17(18)3/h5-6,9-12,15H,4,7-8,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOSLCJFVXWQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCCOC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Ethoxyphenoxy)butoxy]-2,4-dimethylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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